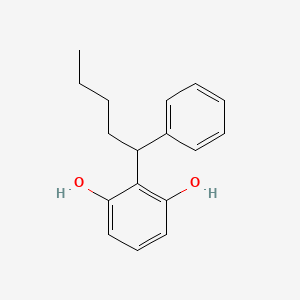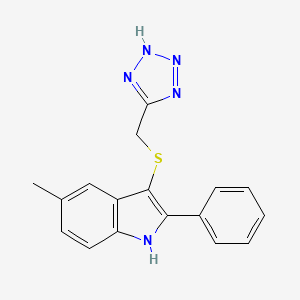
4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene is an organic compound with a unique structure that includes an azide group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene typically involves the reaction of a suitable cyclohexene derivative with an azide source. One common method is the nucleophilic substitution reaction where a halogenated cyclohexene reacts with sodium azide in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the presence of the azide group, which can be potentially explosive under certain conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Sodium azide in DMF is a typical reagent for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene involves the reactivity of the azide group. The azide group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. These reactions are highly specific and efficient, making the compound valuable in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azido-N-(propan-2-yl)propanamide: Another azide-containing compound with different structural features.
1,3,5-Triazine derivatives: Compounds with azide groups that exhibit different reactivity and applications.
Uniqueness
4-(2-Azidopropan-2-yl)-1-methylcyclohex-1-ene is unique due to its cyclohexene ring structure combined with the azide group. This combination provides distinct reactivity and potential for diverse applications compared to other azide-containing compounds .
Eigenschaften
CAS-Nummer |
64374-22-7 |
|---|---|
Molekularformel |
C10H17N3 |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
4-(2-azidopropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C10H17N3/c1-8-4-6-9(7-5-8)10(2,3)12-13-11/h4,9H,5-7H2,1-3H3 |
InChI-Schlüssel |
JOUXLUCWAFOYDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(C)(C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


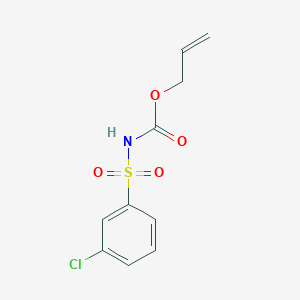
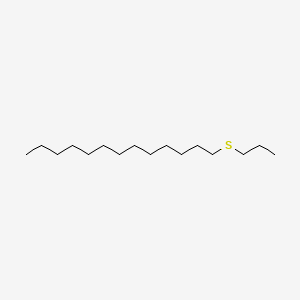
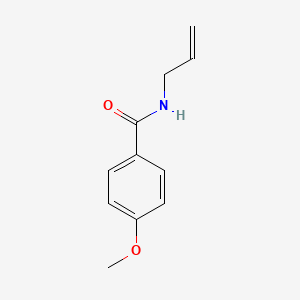


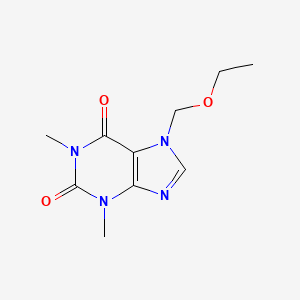

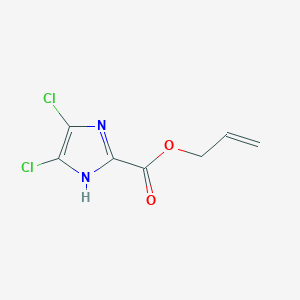
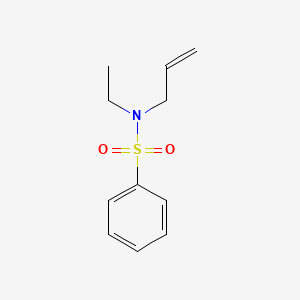
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)

